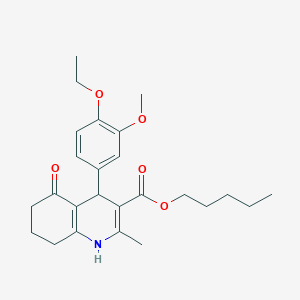
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as PEHQC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. PEHQC belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用机制
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its biological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense and detoxification enzymes. Furthermore, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to modulate the immune response by regulating cytokine production and reducing inflammation.
实验室实验的优点和局限性
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multistep process. It is also stable and can be stored for long periods without degradation. However, there are also limitations to using Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Furthermore, the optimal dosage and administration route for Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have not been established.
未来方向
There are several future directions for research on Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. One area of interest is the development of Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of the anticancer properties of Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, particularly in combination with other chemotherapeutic agents. Furthermore, the development of more potent and selective Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate analogs may lead to the discovery of novel therapeutic agents for various diseases.
合成方法
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized using a multistep process starting from 4-ethoxy-3-methoxybenzaldehyde. The first step involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to yield 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The acid is then esterified using pentanol and sulfuric acid to obtain the final product, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
科学研究应用
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been extensively studied for its potential therapeutic properties in various scientific research fields, including neurology, oncology, and immunology. In neurology, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to modulate the immune response by regulating cytokine production and reducing inflammation.
属性
产品名称 |
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
|---|---|
分子式 |
C25H33NO5 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
pentyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO5/c1-5-7-8-14-31-25(28)22-16(3)26-18-10-9-11-19(27)24(18)23(22)17-12-13-20(30-6-2)21(15-17)29-4/h12-13,15,23,26H,5-11,14H2,1-4H3 |
InChI 键 |
NXTOWGKAEVAEDV-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C |
规范 SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)